Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Overview
Description
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydropyran and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the hydrogenation of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester using palladium on activated carbon as a catalyst. The reaction is carried out in ethyl acetate under a hydrogen atmosphere at room temperature for 12 hours . The resulting product is then purified by silica gel chromatography.
Industrial Production Methods
In industrial settings, the production of this compound typically involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Palladium on activated carbon, hydrogen gas, ethyl acetate.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Reduced derivatives of the compound.
Substitution: Substituted tetrahydropyran derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, facilitating various chemical transformations. The pathways involved may include enzyme catalysis, nucleophilic attack, and redox reactions.
Comparison with Similar Compounds
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds such as:
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: Similar structure but different position of the carboxylate group.
Ethyl levulinyl carbonyl pyran: Another derivative with a different functional group arrangement.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 4-oxooxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFFZNWFZDTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80708799 | |
Record name | Ethyl 4-oxooxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-07-1 | |
Record name | Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287193-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxooxane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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